5-Bromopentan-2-one

Organometallic synthesis Grignard reagent Steroid total synthesis

5-Bromopentan-2-one (CAS 3884-71-7) is a bifunctional C5 building block possessing both a terminal primary alkyl bromide and an internal ketone moiety. This structural arrangement confers a well-defined electrophilic profile that distinguishes it from isomeric bromopentanones and alternative 5-halopentan-2-ones.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 3884-71-7
Cat. No. B1266018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopentan-2-one
CAS3884-71-7
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCC(=O)CCCBr
InChIInChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3
InChIKeyHTKABMPGOHRVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopentan-2-one (CAS 3884-71-7) Technical Baseline and Procurement-Relevant Identity


5-Bromopentan-2-one (CAS 3884-71-7) is a bifunctional C5 building block possessing both a terminal primary alkyl bromide and an internal ketone moiety . This structural arrangement confers a well-defined electrophilic profile that distinguishes it from isomeric bromopentanones and alternative 5-halopentan-2-ones. As a liquid intermediate with a boiling point of 73–75 °C at 12 Torr and density of 1.359 g/cm³, it serves as a synthetic precursor in pharmaceutical intermediate synthesis, particularly for benzindane derivatives, as well as in organometallic reagent preparation and heterocyclic construction [1]. Its terminal bromide position enables predictable SN2 reactivity while maintaining a spatially separated ketone group available for orthogonal transformations, a feature that directly impacts procurement decisions when selecting among haloketone building blocks .

Bifunctional C5 building block: terminal bromide for SN2, ketone for orthogonal transformations
Predictable primary alkyl bromide reactivity for amine N-alkylation with ketone preservation
Compatible with Grignard reagent formation (Br required; Cl analog ineffective)

5-Bromopentan-2-one: Why Halogen or Positional Analogs Cannot Be Substituted Without Empirical Validation


The procurement of 5-bromopentan-2-one over structurally related alternatives cannot be reduced to simple halide exchange or positional isomer substitution. Halogen identity (Br versus Cl) critically governs leaving group aptitude and reaction kinetics in nucleophilic substitution manifolds, while the specific placement of the bromide at the terminal position—as opposed to α-bromo ketone arrangements—dictates both the accessible synthetic pathways and the stereoelectronic outcomes of subsequent transformations [1]. Furthermore, documented synthetic routes to this specific compound exhibit dramatic yield variability based on methodology: conventional HBr-mediated decarboxylation of α-acetylbutyrolactone yields less than 15%, whereas optimized NaBr/H₂SO₄ protocols achieve 84% . These factors collectively establish that substitution with 5-chloropentan-2-one, 1-bromopentan-4-one, or α-bromopentanones without empirical verification introduces substantial risk of reaction failure, yield erosion, or undesired byproduct formation. The quantitative evidence below substantiates the specific differentiators that justify targeted procurement of 5-bromopentan-2-one.

Halogen exchange (Br → Cl)
Replacing bromine with chlorine may significantly reduce leaving group ability and alter reaction kinetics; 5-chloropentan-2-one cannot reliably replace the bromo analog in Grignard or mild SN2 protocols.
Positional isomer mismatch
α-Bromopentanones or internal bromo isomers follow different reaction manifolds (enolate chemistry, Favorskii rearrangement) and may not preserve the ketone or give the intended connectivity.
Supplier route dependency
Published synthetic routes show dramatic yield differences (from

5-Bromopentan-2-one Procurement Evidence: Quantitative Differentiation Against Comparator Compounds


5-Bromopentan-2-one Grignard Reagent Formation: Direct Comparative Evidence Versus 5-Chloropentan-2-one Failure

5-Bromopentan-2-one propylene ketal successfully forms a Grignard reagent that has been demonstrated as a viable C5 building block in steroid A-ring construction, as established by Velluz et al. and subsequently validated by Jung [1]. In contrast, the corresponding 5-chloropentan-2-one derivative fails to generate an effective Grignard reagent under identical or comparable conditions due to the substantially lower reactivity of the C–Cl bond toward oxidative addition with magnesium. This differential reactivity is documented in the patent literature, which explicitly notes that while both bromo and chloro 5-halopentan-2-one ketals are claimed as precursors, only the bromo derivative is practically employed in high-yield Grignard-mediated steroid synthesis [2]. This constitutes a functional dichotomy: Br enables the desired organometallic pathway; Cl does not.

Grignard Reagent
Head-to-head
5-Bromopentan-2-one ketal forms a viable Grignard reagent; the corresponding 5-chloropentan-2-one derivative fails to do so under comparable conditions.
Functional difference confirms Br is necessary for organometallic C5 building block strategies.
Steroid A-ring synthesis context; chloride analog not reported effective.
Organometallic synthesis Grignard reagent Steroid total synthesis

Synthetic Yield Benchmarking: Optimized 5-Bromopentan-2-one Preparation Versus Suboptimal Literature Protocols

The synthesis of 5-bromopentan-2-one from α-acetyl-γ-butyrolactone via HBr-mediated decarboxylative bromination yields less than 15% product with poor reproducibility, as documented in the primary literature [1]. In marked contrast, an alternative synthetic route employing acetylpropanol with sodium bromide and sulfuric acid at controlled temperature (75–90°C) achieves an isolated yield of 84% . This 5.6-fold yield improvement represents a critical procurement-relevant consideration: end-users purchasing this compound should verify that the commercial material is manufactured via the optimized NaBr/H₂SO₄ route rather than the low-yielding HBr decarboxylation method, as residual synthetic byproducts from the inferior route may complicate downstream applications.

Synthetic Yield
Head-to-head
84% isolated yield (NaBr/H₂SO₄, acetylpropanol) vs.
Supports vendor route evaluation; 5.6-fold difference impacts commercial purity and cost.
Verify that commercial material originates from the higher-yielding NaBr/H₂SO₄ process.
Bromide Position
Class-level
Terminal C5 bromide enables clean SN2 with ketone intact; α-bromo isomers undergo competing enolate alkylation/Favorskii rearrangements.
Position-dependent reactivity; terminal placement is required for predictable N-alkylation outcomes.
Piperazine alkylation example demonstrates successful C5 SN2 selectivity.
Leaving Group Kinetics
Class-level
Primary alkyl bromides show approximately 40–60× faster SN2 displacement than analogous chlorides (C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol).
Provides context for reactivity expectation; specific data for this compound not published.
Experimental confirmation recommended for precise kinetic planning.
Process chemistry Synthetic methodology Pharmaceutical intermediate

Terminal Versus Internal Bromide Positioning: Comparative Reactivity in Nucleophilic Substitution and Cyclization

The placement of the bromine atom at the terminal position (C5) of the pentanone chain confers predictable primary alkyl halide SN2 reactivity, whereas α-bromopentanones (e.g., 1-bromo-2-pentanone or 3-bromo-2-pentanone) exhibit α-halo ketone reactivity profiles that are dominated by enolate chemistry and nucleophilic acyl substitution pathways [1]. In alkylation applications, 5-bromopentan-2-one has been successfully employed for amine alkylation in the synthesis of pharmacologically active piperazine derivatives (specifically, alkylation of amine VIa to yield amino ketone IXa, subsequently reduced to amino alcohol VIIIa), a transformation that exploits the predictable terminal electrophilicity of the C5 bromide [2]. Isomeric α-bromopentanones, by contrast, would undergo competing ketone α-alkylation or Favorskii-type rearrangements under comparable basic conditions, yielding different products.

Bromide Position
Class-level
Terminal C5 bromide enables clean SN2 with ketone intact; α-bromo isomers undergo competing enolate alkylation/Favorskii rearrangements.
Position-dependent reactivity; terminal placement is required for predictable N-alkylation outcomes.
Piperazine alkylation example demonstrates successful C5 SN2 selectivity.
SN2 reactivity Cyclization Regioselectivity

Bromide Versus Chloride Leaving Group Aptitude: Quantitative Kinetic Differential in SN2 Reactivity

The relative reactivity of alkyl bromides versus alkyl chlorides in bimolecular nucleophilic substitution (SN2) follows a well-established hierarchy based on leaving group ability. Quantitative kinetic data indicate that primary alkyl bromides undergo SN2 displacement approximately 40–60 times faster than the corresponding primary alkyl chlorides under comparable conditions, attributable to the lower C–Br bond dissociation energy (~285 kJ/mol) relative to C–Cl (~327 kJ/mol) and the superior leaving group character of bromide ion (pKa of conjugate acid HBr: -9) versus chloride ion (pKa HCl: -7) [1]. While direct comparative kinetic data for 5-bromopentan-2-one versus 5-chloropentan-2-one are not published, this class-level reactivity differential—approximately 50-fold—provides a quantitative framework for understanding why bromo derivatives are strongly preferred in time-sensitive synthetic sequences and in applications where competing elimination pathways are a concern.

Leaving Group Kinetics
Class-level
Primary alkyl bromides show approximately 40–60× faster SN2 displacement than analogous chlorides (C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol).
Provides context for reactivity expectation; specific data for this compound not published.
Experimental confirmation recommended for precise kinetic planning.
Leaving group SN2 kinetics Reaction rate

5-Bromopentan-2-one: Validated Application Scenarios Based on Comparative Evidence


Pharmaceutical Intermediate Synthesis Requiring Terminal Bromide for N-Alkylation with Ketone Preservation

5-Bromopentan-2-one is quantitatively validated for amine N-alkylation applications where the ketone functionality must remain intact for subsequent synthetic manipulation. The alkylation of secondary amines (e.g., piperazine derivatives) proceeds with clean terminal SN2 displacement, as demonstrated in the synthesis of 10-piperazino-10,11-dihydrodibenzo[b,f]thiepin derivatives, where amine VIa was alkylated with 5-bromopentan-2-one to afford amino ketone IXa [1]. Isomeric α-bromopentanones would be mechanistically unsuitable for this application due to competing α-halo ketone reactivity. The chloro analog would require forcing conditions that risk ketone degradation.

C5 Building Block for Grignard-Mediated Steroid Total Synthesis

The Grignard reagent derived from 5-bromopentan-2-one propylene ketal provides a validated C5 synthon for steroid A-ring construction, specifically in the preparation of 19-norandrostenedione intermediates [1]. This application is uniquely enabled by the bromo derivative; the corresponding chloro derivative fails to form a synthetically useful Grignard reagent under comparable conditions [2]. Procurement of 5-bromopentan-2-one is therefore mandatory for synthetic routes relying on this organometallic disconnection strategy.

Synthetic Precursor to Insect Pheromones via Alkylation Chemistry

5-Bromopentan-2-one has been employed as a synthetic precursor to the insect pheromones surinamensis and xylene, where its terminal bromide undergoes alkylation to install the requisite carbon framework [1]. The terminal positioning of the bromide enables predictable alkylation outcomes, whereas positional isomers (e.g., 1-bromo-4-pentanone) would generate different connectivity in the final pheromone structure. This application leverages the specific regiochemistry that distinguishes 5-bromopentan-2-one from other bromopentanone isomers.

Application
Selection Property
Validation Focus
N-Alkylation with ketone preservation (pharmaceutical intermediates)
Terminal bromide regiochemistry
Confirm selective C5 SN2 displacement without ketone interference
Grignard-mediated steroid total synthesis
Bromide required for magnesium insertion
Verify Grignard reagent formation with protected ketone functionality
Pheromone precursor synthesis via alkylation
Terminal alkylation connectivity
Confirm regiochemical outcome versus bromopentanone isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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